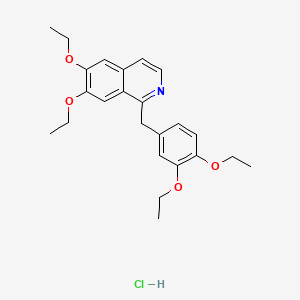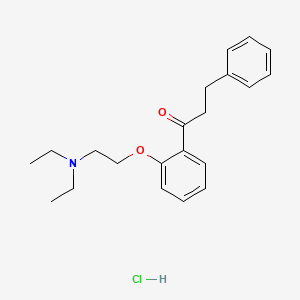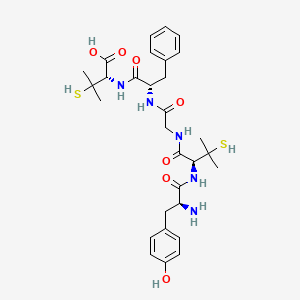
盐酸依他维林
描述
Ethaverine HCl is an effective smooth muscle relaxant.
科学研究应用
增强视网膜血管屏障功能
盐酸依他维林已被确定为一种可以增强血管屏障功能的化合物。它通过稳定血管内皮细胞连接来实现这一点,这对防止渗漏至关重要。这种特性在治疗视网膜血管疾病(如糖尿病性视网膜病变 (DR) 和湿性年龄相关性黄斑变性 (AMD))方面特别有益。 该化合物阻断 ADP-核糖基化因子 6 (ARF6) 活化,导致 VE-钙黏蛋白膜定位增强,从而增强血管屏障 .
药物再利用用于 PDE 抑制
在寻找新的治疗剂的过程中,盐酸依他维林已被重新利用为磷酸二酯酶-4 (PDE4) 和磷酸二酯酶-5 (PDE5) 的抑制剂。这些酶分别负责水解细胞内 cAMP 和 cGMP,是多种疾病的有希望的靶点。 盐酸依他维林对这些酶的抑制作用可能导致针对与环状核苷酸信号传导相关的疾病的新疗法 .
在眼科治疗中的潜在应用
鉴于其稳定内皮细胞连接和增强血管屏障功能的能力,盐酸依他维林在血管通透性成为关注的眼中疾病中显示出作为治疗剂的潜力。 它在阻断多种因素诱导的渗漏方面的功效表明,它可能是各种眼病的多功能候选药物 .
对血管健康的意义
血管系统对整体健康至关重要,而盐酸依他维林在增强血管屏障功能方面的作用具有更广泛的意义。 它可能被用于治疗或控制涉及血管高通透性的疾病,例如水肿或急性炎症 .
内皮细胞功能研究
盐酸依他维林是研究内皮细胞功能和血管通透性的重要工具。 它明确的作用机制为研究参与血管屏障维持的细胞途径提供了基础 .
血管药物筛选平台
使用盐酸依他维林开发的基于阻抗的药物筛选平台代表了在识别增强血管屏障功能的药物方面的重大进展。 该平台可用于发现具有类似或改善功效的稳定内皮细胞连接的新化合物 .
分子机制研究
盐酸依他维林阻断 ARF6 活化的能力为研究血管屏障功能的潜在分子机制提供了独特的机会。 该领域的研究所得结果可能导致针对以血管功能障碍为特征的疾病的靶向疗法的开发 .
作用机制
Mode of Action
Ethaverine hydrochloride acts as an antagonist for the 5-HT2 and D2 receptors . By blocking these receptors, it can alter the neurotransmission of serotonin and dopamine, respectively . In the case of CDK5, Ethaverine hydrochloride inhibits its activity, which can lead to a decrease in cell proliferation and migration, particularly in non-small cell lung cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Ethaverine hydrochloride is the signaling pathway of serotonin and dopamine due to its antagonistic action on the 5-HT2 and D2 receptors . By blocking these receptors, it can disrupt the normal signaling of these neurotransmitters, potentially leading to various downstream effects . In terms of CDK5, Ethaverine hydrochloride’s inhibitory action can affect various regulatory pathways in the central nervous system and non-neuronal tissues .
Pharmacokinetics
As a derivative of papaverine, it is known to inhibit cardiac l-type calcium channels , which could potentially impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of Ethaverine hydrochloride’s action primarily involve the stabilization of endothelial cell junctions and enhancement of the vascular barrier . This is achieved by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization . Additionally, it has been shown to inhibit cell proliferation and migration in non-small cell lung cancer cell lines by targeting CDK5 .
Action Environment
The action, efficacy, and stability of Ethaverine hydrochloride can be influenced by various environmental factors. For instance, its action is especially pronounced when spasm is present on coronary, cerebral, pulmonary, and peripheral arteries . .
生化分析
Biochemical Properties
Ethaverine hydrochloride plays a significant role in biochemical reactions by inhibiting specific enzymes. One of the key enzymes it interacts with is malonic acid decarboxylase, which is involved in the synthesis of catecholamines . By inhibiting this enzyme, ethaverine hydrochloride can modulate the levels of catecholamines, which are crucial for various physiological processes. Additionally, ethaverine hydrochloride has been shown to block ADP-ribosylation factor 6 (ARF6) activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions .
Cellular Effects
Ethaverine hydrochloride exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it enhances the vascular barrier function by stabilizing cell junctions and blocking cytokine-induced hyperpermeability . This stabilization is achieved through the inhibition of ARF6 activation, which results in increased VE-cadherin membrane localization. In PC12 cells, ethaverine hydrochloride has been shown to inhibit dopamine content, indicating its potential impact on neurotransmitter regulation . Furthermore, ethaverine hydrochloride inhibits the proliferation of A549 cells, a type of non-small cell lung cancer cell line .
Molecular Mechanism
The molecular mechanism of ethaverine hydrochloride involves several key interactions at the molecular level. It directly relaxes smooth muscles by inhibiting calcium ion entry into cells, which is essential for muscle contraction . Additionally, ethaverine hydrochloride inhibits malonic acid decarboxylase, reducing catecholamine synthesis . The compound also blocks ARF6 activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions . These interactions collectively contribute to its vasodilatory and vascular barrier-enhancing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethaverine hydrochloride have been observed to change over time. Short-term experiments on guinea pigs demonstrated that ethaverine hydrochloride significantly elevated endocochlear Po2 for 35 to 90 minutes, even when blood pressure temporarily declined . This improvement in cochlear microcirculation coincided with an increase in cochlear microphonic potential. The stability and degradation of ethaverine hydrochloride in laboratory settings have not been extensively studied, but its short-term effects suggest a transient impact on cellular function.
Dosage Effects in Animal Models
The effects of ethaverine hydrochloride vary with different dosages in animal models. In guinea pigs, doses of 5 and 10 mg/kg caused significant elevation of endocochlear Po2, indicating a dose-dependent effect on cochlear microcirculation . Higher doses may lead to adverse effects such as hypotension and arrhythmias . The therapeutic window for ethaverine hydrochloride needs to be carefully determined to balance its beneficial effects with potential toxicity.
Metabolic Pathways
Ethaverine hydrochloride is involved in metabolic pathways related to catecholamine synthesis. By inhibiting malonic acid decarboxylase, it reduces the production of catecholamines, which are essential neurotransmitters and hormones . This inhibition can affect metabolic flux and metabolite levels, potentially influencing various physiological processes. The compound’s metabolism in the liver and its excretion in urine as metabolites have been documented .
Transport and Distribution
Ethaverine hydrochloride is readily absorbed from the gastrointestinal tract and distributed within cells and tissues. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s ability to impede calcium ion entry into cells further influences its distribution and effects on smooth muscle relaxation .
Subcellular Localization
The subcellular localization of ethaverine hydrochloride is influenced by its interactions with cellular components. It stabilizes endothelial cell junctions by blocking ARF6 activation and increasing VE-cadherin membrane localization . This targeting to specific cellular compartments enhances its activity and function in maintaining vascular barrier integrity. The compound’s ability to inhibit calcium ion entry also suggests its localization in regions involved in calcium signaling and muscle contraction .
属性
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDVKWQBVIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-47-5 (Parent) | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047779 | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
985-13-7 | |
| Record name | Ethaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1671335.png)
